Cas no 1180495-74-2 (2-Amino-3-chloro-4-methoxybenzoic acid)

2-Amino-3-chloro-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring amino, chloro, and methoxy functional groups at the 2, 3, and 4 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern allows for selective reactivity, enabling further functionalization or coupling reactions. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups enhances its utility in fine chemical applications. High purity grades are available to meet stringent research and industrial requirements. Proper handling and storage under inert conditions are recommended to ensure stability.
2-Amino-3-chloro-4-methoxybenzoic acid structure
1180495-74-2 structure
Product Name:2-Amino-3-chloro-4-methoxybenzoic acid
CAS No:1180495-74-2
MF:C8H8ClNO3
MW:201.607021331787
CID:2129247
Update Time:2025-06-09

2-Amino-3-chloro-4-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-chloro-4-methoxy benzoic acid
    • 2-amino-3-chloro-4-methoxybenzoic acid
    • QKMBAVCRSULYPN-UHFFFAOYSA-N
    • 2-Amino-3-chloro-4-methoxybenzoic acid
    • Inchi: 1S/C8H8ClNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12)
    • InChI Key: QKMBAVCRSULYPN-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(C(=O)O)=C1N)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Topological Polar Surface Area: 72.6

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2-Amino-3-chloro-4-methoxybenzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ;  rt; 1 h, 75 °C
Reference
Structure-activity relationship studies of SETD8 inhibitors
Ma, Anqi; Yu, Wenyu; Xiong, Yan; Butler, Kyle V.; Brown, Peter J.; et al, MedChemComm, 2014, 5(12), 1892-1898

2-Amino-3-chloro-4-methoxybenzoic acid Raw materials

2-Amino-3-chloro-4-methoxybenzoic acid Preparation Products

Additional information on 2-Amino-3-chloro-4-methoxybenzoic acid

Introduction to 2-Amino-3-chloro-4-methoxybenzoic acid (CAS No: 1180495-74-2)

2-Amino-3-chloro-4-methoxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No) 1180495-74-2, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This benzoic acid derivative features a unique structural motif consisting of an amino group at the 2-position, a chloro substituent at the 3-position, and a methoxy group at the 4-position. Such a configuration imparts distinct chemical properties and biological activities, making it a valuable scaffold for drug discovery and synthetic chemistry applications.

The molecular structure of 2-amino-3-chloro-4-methoxybenzoic acid contributes to its reactivity and functionality. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups creates a balance that influences its interaction with biological targets. This compound has been explored in various research contexts, particularly in the development of novel therapeutic agents. Its role as an intermediate in synthesizing more complex molecules has been well-documented, underscoring its importance in industrial and academic settings.

In recent years, 2-amino-3-chloro-4-methoxybenzoic acid has been investigated for its potential applications in medicinal chemistry. One of the most promising areas of research involves its use as a precursor in the synthesis of bioactive molecules. For instance, derivatives of this compound have been studied for their antimicrobial and anti-inflammatory properties. The amino and chloro substituents provide sites for further functionalization, allowing chemists to tailor the molecule for specific biological activities.

Recent studies have highlighted the significance of 2-amino-3-chloro-4-methoxybenzoic acid in the development of targeted therapies. Researchers have leveraged its structural features to design molecules that interact selectively with disease-related pathways. For example, modifications to the methoxy group have been explored to enhance binding affinity to certain enzymes or receptors. Such efforts align with the broader goal of developing precision medicine approaches, where compounds are designed to address specific molecular targets with high specificity.

The synthetic utility of 2-amino-3-chloro-4-methoxybenzoic acid extends beyond pharmaceutical applications. It serves as a key intermediate in organic synthesis, enabling the construction of more complex heterocyclic compounds. The benzoic acid core is a common motif in natural products and pharmaceuticals, and derivatives like this one offer a rich platform for structural diversification. This has led to its incorporation in various synthetic protocols aimed at creating novel chemical entities with potential therapeutic benefits.

From a chemical perspective, 2-amino-3-chloro-4-methoxybenzoic acid exhibits interesting physicochemical properties due to its functional groups. The combination of hydrophilic (amino) and hydrophobic (chloro and methoxy) regions makes it amenable to solubility optimization and formulation development. These characteristics are particularly relevant when considering its use in drug delivery systems, where solubility and bioavailability are critical factors.

The exploration of 2-amino-3-chloro-4-methoxybenzoic acid also intersects with green chemistry principles. Efforts have been made to develop sustainable synthetic routes for this compound, minimizing waste and reducing environmental impact. Such initiatives reflect the growing emphasis on eco-friendly practices in chemical manufacturing and research. By optimizing synthetic methodologies, researchers aim to make processes more efficient while adhering to environmental regulations.

In conclusion, 2-amino-3-chloro-4-methoxybenzoic acid (CAS No: 1180495-74-2) represents a fascinating compound with broad applications in pharmaceutical chemistry and organic synthesis. Its unique structural features enable diverse functionalization, making it a valuable building block for drug discovery efforts. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone in medicinal chemistry innovation.

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